Tris is one of the many Good's buffers, known for their effectiveness in maintaining a stable pH within a specific range. Its optimal pKa of 8.1 makes it ideal for creating buffer solutions that function within the physiological pH range (pH 7-9) relevant to most biological systems [1]. Examples of Tris-based buffers include Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), commonly used for applications like electrophoresis of nucleic acids [1, 2].
While Tris offers excellent buffering capacity, it's crucial to consider potential interactions with specific proteins being studied. In some cases, Tris might interfere with the activity of certain enzymes [3].
Beyond its role as a buffer, Tris(hydroxymethyl)aminomethane finds application in various scientific research settings:
2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tromethamine or TRIS, is a chemical compound with the molecular formula CHNO and a molecular weight of 121.14 g/mol. It appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in biochemistry and pharmaceuticals. The compound features a primary amine group and three hydroxymethyl groups, contributing to its unique buffering properties, particularly in biological systems where it helps maintain pH stability between 7.0 and 9.0 .
Tris functions as a biological buffer by accepting or donating a proton depending on the solution's pH. At a pH below its pKa (8.1), Tris acts as a weak acid, accepting a proton (H⁺) according to the following equation (2):
NH₂C(CH₂OH)₃ (aq) + H⁺ (aq) → NH₃⁺C(CH₂OH)₃ (aq)
At a pH above its pKa, Tris acts as a weak base, donating a proton according to the following equation (2):
NH₂C(CH₂OH)₃ (aq) → NH₂⁻C(CH₂OH)₃ (aq) + H⁺ (aq)
This buffering action helps maintain a constant pH within a specific range, crucial for optimal activity of biological molecules like enzymes and proteins (2).
Tromethamine exhibits low toxicity and is generally considered safe for use in biological applications. It is widely used as a buffer in biological assays and cell culture media. Its buffering capacity helps maintain physiological pH, which is crucial for enzyme activity and cellular processes . Additionally, it has been studied for its potential role in drug delivery systems and as an excipient in pharmaceutical formulations.
Several methods exist for synthesizing 2-Amino-2-(hydroxymethyl)propane-1,3-diol:
The primary applications of 2-Amino-2-(hydroxymethyl)propane-1,3-diol include:
Studies have shown that Tromethamine interacts favorably with various biomolecules without inhibiting enzymatic reactions. Its ability to maintain pH without affecting the activity of enzymes makes it a preferred choice in many biochemical applications. Additionally, research into its interactions with drugs indicates potential for enhancing solubility and bioavailability when used as an excipient .
Several compounds share structural similarities with 2-Amino-2-(hydroxymethyl)propane-1,3-diol:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
2-Amino-2-methyl-1-propanol | CHNO | 89.14 g/mol | Contains a methyl group instead of hydroxymethyl |
2-Amino-2-methyl-1,3-propanediol | CHN | 105.14 g/mol | One additional carbon compared to Tromethamine |
Tris(hydroxymethyl)aminomethane | CHN | 121.14 g/mol | Similar buffering properties but different structure |
These compounds exhibit similar buffering capabilities but differ in their structural features and specific applications. The presence of additional methyl or hydroxymethyl groups alters their physical and chemical properties while retaining some functional similarities to Tromethamine .
Irritant